molecular formula C19H24N6O B6752643 2-cyclopropyl-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyrimidine-4-carboxamide

2-cyclopropyl-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyrimidine-4-carboxamide

Cat. No.: B6752643
M. Wt: 352.4 g/mol
InChI Key: HDPSHXXRAVFFCI-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyrimidine-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers exploring its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Pyrimidine Ring Formation: The pyrimidine ring is synthesized separately, often through condensation reactions involving appropriate amines and carbonyl compounds.

    Coupling Reactions: The piperidine and pyrimidine rings are then coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced via cyclopropanation reactions, typically using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

    Batch Processing: Utilizing large reactors to perform each step in sequence.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen functionalities.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound’s structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for exploring new synthetic methodologies and reaction mechanisms.

Biology

Biologically, 2-cyclopropyl-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyrimidine-4-carboxamide is investigated for its potential as a pharmacologically active agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. It could be developed into drugs for treating various diseases, depending on its biological activity and safety profile.

Industry

Industrially, this compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-N-[1-(6-methylpyrimidin-4-yl)piperidin-3-yl]pyrimidine-4-carboxamide
  • 2-cyclopropyl-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyridine-4-carboxamide

Uniqueness

Compared to similar compounds, 2-cyclopropyl-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyrimidine-4-carboxamide may exhibit unique properties due to the specific arrangement of its functional groups. This uniqueness can result in different biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-cyclopropyl-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O/c1-2-14-10-17(22-12-21-14)25-9-3-4-15(11-25)23-19(26)16-7-8-20-18(24-16)13-5-6-13/h7-8,10,12-13,15H,2-6,9,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPSHXXRAVFFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCCC(C2)NC(=O)C3=NC(=NC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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